molecular formula C10H11F3O2 B1399401 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol CAS No. 1206593-33-0

4-Ethoxy-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1399401
CAS RN: 1206593-33-0
M. Wt: 220.19 g/mol
InChI Key: SRVUDCQCZVEMAK-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C10H11F3O2 . It is used as a laboratory chemical and has a molecular weight of 220.19 .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-3-(trifluoromethyl)benzyl alcohol” is 1S/C10H11F3O2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,14H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

“4-Ethoxy-3-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature . It has a molecular weight of 220.19 .

Scientific Research Applications

  • Synthesis and Catalytic Applications :

    • Novel compounds including 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol derivatives have been synthesized and characterized. These compounds have been studied for their electrochemical properties and potential catalytic activities in reactions like benzyl alcohol oxidation (Aktaş et al., 2014).
    • Another study focused on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-(trifluoromethyl)benzyl alcohol, using titanium dioxide under UV and visible light. The study aimed to understand the properties of the surface complex formed during this reaction (Higashimoto et al., 2009).
  • Chemical Reactions and Mechanisms :

    • The study of phthalocyanine complexes (Co and Fe) substituted with fluoro functional groups, including those derived from 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol, revealed insights into their catalytic properties in oxidation reactions (Aktaş et al., 2016).
    • Research into the secondary benzylation of various compounds using benzyl alcohols, including trifluoromethyl variants, has been conducted to understand their reaction mechanisms and potential applications in organic synthesis (Noji et al., 2003).
  • Application in Drug Synthesis and Medical Research :

    • A study focused on the synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group, including derivatives of 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol. These compounds were evaluated as inhibitors for the SARS-CoV protease, highlighting their potential in medical research (Sydnes et al., 2006).
  • Material Science and Engineering :

    • In the field of material science, the use of 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol derivatives in the formation of supramolecular liquid-crystalline networks has been explored. This research offers insights into the development of new materials with unique properties (Kihara et al., 1996).
  • Other Applications :

    • Various other studies have explored the reactivity, synthesis processes, and potential applications of 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol in different chemical reactions, indicating its versatility in chemical research and industrial applications (Volle & Schlosser, 2002), (Rizzi & Boekley, 1992).

Safety and Hazards

“4-Ethoxy-3-(trifluoromethyl)benzyl alcohol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[4-ethoxy-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVUDCQCZVEMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264203
Record name 4-Ethoxy-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)benzyl alcohol

CAS RN

1206593-33-0
Record name 4-Ethoxy-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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